molecular formula C23H33NO3S B10936674 N~1~-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide

N~1~-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide

Cat. No.: B10936674
M. Wt: 403.6 g/mol
InChI Key: BDPTULUTAUIBDG-UHFFFAOYSA-N
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Description

N~1~-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide is a complex organic compound that features an adamantane core, a propyl chain, and a sulfonyl group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-adamantylamine with propyl bromide to form N-(1-adamantyl)propylamine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

N~1~-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid structure that can enhance binding affinity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantyl)acetamide
  • N-(1-Adamantyl)propylamine
  • 4-Methylbenzenesulfonamide

Uniqueness

N~1~-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide is unique due to the combination of the adamantane core and the sulfonyl group attached to a methylphenyl ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for various applications in different fields.

This detailed article provides a comprehensive overview of N1-[1-(1-Adamantyl)propyl]-3-[(4-methylphenyl)sulfonyl]propanamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H33NO3S

Molecular Weight

403.6 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-3-(4-methylphenyl)sulfonylpropanamide

InChI

InChI=1S/C23H33NO3S/c1-3-21(23-13-17-10-18(14-23)12-19(11-17)15-23)24-22(25)8-9-28(26,27)20-6-4-16(2)5-7-20/h4-7,17-19,21H,3,8-15H2,1-2H3,(H,24,25)

InChI Key

BDPTULUTAUIBDG-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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